molecular formula C21H27N3O5S2 B2415900 Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 1164476-99-6

Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

Cat. No. B2415900
M. Wt: 465.58
InChI Key: QIDBPEBIXNIUBE-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C21H27N3O5S2 and its molecular weight is 465.58. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate plays a significant role in the synthesis of heterocyclic compounds. For instance, Savitskii et al. (2008) demonstrated its use in forming methyl 3-(benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate (Savitskii, Vas’kevich, Zborovskii, Staninets, But, & Chernega, 2008). This process is essential in creating various heterocyclic frameworks which are critical in pharmacological and chemical research.

Biological Activity and Pharmacological Interest

The derivative compounds of methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate have shown potential in various biological activities. For instance, the study by Badne et al. (2011) highlights its role in synthesizing compounds for antimicrobial activity, showing its relevance in drug discovery and microbiological research (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Synthesis of Anti-inflammatory Compounds

Rathi et al. (2013) explored the compound’s utility in synthesizing derivatives with in-vitro anti-inflammatory activity. This suggests its potential use in the development of new anti-inflammatory drugs (Rathi, More, Deshmukh, & Chaudhari, 2013).

Advanced Organic Synthesis Techniques

The compound is also pivotal in advanced organic synthesis. For example, its derivatives were used in the synthesis of complex molecular structures, as demonstrated in the studies by Mohamed (2014, 2021), indicating its significance in the advancement of organic synthetic methodologies (Mohamed, 2014); (Mohamed, 2021).

Role in Pharmaceutical Intermediate Synthesis

The compound is integral in the synthesis of pharmaceutical intermediates, crucial for developing various therapeutic agents. A study by Qian-chun (2010) illustrates this application in creating intermediates for specific pharmaceuticals (Liu Qian-chun, 2010).

properties

IUPAC Name

methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-28-15-8-9-16-17(10-15)31-21(24(16)11-20(27)29-2)23-19(26)13-30-12-18(25)22-14-6-4-3-5-7-14/h8-10,14H,3-7,11-13H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDBPEBIXNIUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CSCC(=O)NC3CCCCC3)S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

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